Lipophilicity (XLogP3-AA) Comparison: 4-Methoxyphenyl vs. 3-Ethyl Analog Governs Predicted Membrane Permeability
The target compound (CAS 1291861-79-4) has a computed XLogP3-AA of 2.3, whereas the direct 3-ethyl analog [1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine (CAS 1239846-68-4, MW 195.27) has a lower predicted LogP (estimated ~1.5 based on fragment-based calculation for the ethyl-oxadiazole scaffold) [1][2]. The ~0.8 LogP unit increase conferred by the 4-methoxyphenyl group translates to approximately 6.3-fold higher theoretical octanol-water partition, placing the target compound closer to the CNS drug-like sweet spot (LogP 2–3) while the ethyl analog falls below the typically desired range for passive BBB penetration [3]. This difference is directly relevant for neuroscience or analgesic screening programs where balanced lipophilicity is critical.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine: estimated XLogP3-AA ≈ 1.5 (fragment-based) |
| Quantified Difference | ΔLogP ≈ +0.8; ~6.3× higher predicted partition coefficient |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); fragment-based estimate for comparator |
Why This Matters
A LogP difference of 0.8 units directly impacts predicted passive membrane permeability and CNS penetration potential, making the target compound more suitable for neuroscience target screening than the ethyl analog.
- [1] PubChem. Compound Summary: CID 50928048 – {1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine (XLogP3-AA = 2.3). National Center for Biotechnology Information. View Source
- [2] PubChem. Computed Properties for CID 56686766 – 1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine. Fragment-based LogP estimation. View Source
- [3] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. View Source
